molecular formula C11H12F3NO2S B2932357 4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE CAS No. 692279-06-4

4-(TRIFLUOROMETHYLSULFONYL)PHENYL-1-YLPYRROLIDINE

Cat. No.: B2932357
CAS No.: 692279-06-4
M. Wt: 279.28
InChI Key: NQJJWXXEVSSCRP-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” includes a pyrrolidine ring attached to a phenyl group that is further substituted with a trifluoromethylsulfonyl group . The exact 3D structure may require further computational or experimental analysis for confirmation.

Scientific Research Applications

Microbial Degradation

Studies have explored the microbial degradation of polyfluoroalkyl chemicals in the environment. The environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives has been investigated using microbial culture, activated sludge, soil, and sediment. This research aims to understand the quantitative and qualitative relationships between precursors and their degradation products, microbial degradation pathways, and the potential for defluorination, which could help in the environmental management and remediation of PFAS pollution (Liu & Avendaño, 2013).

Developmental Toxicity

The developmental toxicity of perfluoroalkyl acids and their derivatives has been reviewed to understand the hazards inherent in these compounds. Despite their widespread use and presence in humans as demonstrated in bio-monitoring studies, there is renewed interest in assessing their toxicological profiles and understanding their effects on human health, particularly in developmental and reproductive indices (Lau, Butenhoff, & Rogers, 2004).

Aquatic Environment Impact

Emerging research has focused on the identification of new PFASs in the aquatic environment. With the aid of high-resolution mass spectrometers, novel PFASs, including potential precursor compounds of well-known substances like PFOS and PFOA, have been identified. This research integrates detection methodologies, surveys the removal of these compounds during water treatment, and identifies major knowledge gaps (Xiao, 2017).

Human Exposure Through Drinking Water

The potential human exposure to PFAS through drinking water has been reviewed, noting the persistence, bioaccumulation, and toxicity of PFAS. This review emphasizes the need for understanding the health risks associated with PFAS exposure, especially from drinking water, and suggests future directions for research and risk assessment (Domingo & Nadal, 2019).

Biological Monitoring and Novel Treatment Technologies

The biological monitoring of PFAS and the development of novel treatment technologies have been critical areas of research. Understanding the bioaccumulation and biomagnification of PFAS in humans and wildlife, along with exploring innovative remediation technologies, are crucial for mitigating the environmental and health impacts of these substances (Houde et al., 2006) (Kucharzyk et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is not available in the searched resources, it’s important to handle all chemical compounds with appropriate safety measures. Pyrrolidine, for example, is known to be flammable and can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)18(16,17)10-5-3-9(4-6-10)15-7-1-2-8-15/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJJWXXEVSSCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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